The azide group in Azido-PEG6-amine readily participates in CuAAC reactions with molecules containing alkyne groups. This reaction forms a stable triazole linkage, making it a powerful tool for bioconjugation (). This technique is valuable for attaching various biomolecules like peptides, drugs, or imaging agents to each other for targeted delivery or analysis in biological systems ().
Beyond CuAAC, the azide group can also undergo SPAAC reactions with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups. SPAAC offers advantages like being metal-free and functioning efficiently under physiological conditions, making it useful for live-cell labeling experiments ().
Irritant